

Ovalbumin: A Comprehensive Technical Guide to its Biochemical and Physical Properties

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Compound of Interest

Compound Name: Ovalbumins

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Introduction

Ovalbumin, the predominant protein in avian egg white, constitutes approximately 55% of the total protein content.^[1] While its primary biological function is believed to be a storage protein for the developing embryo, its well-defined biochemical and physical characteristics, coupled with its ready availability, have established it as a critical model protein in various scientific disciplines.^{[1][2]} This technical guide provides an in-depth overview of the core biochemical and physical properties of ovalbumin, detailed experimental methodologies for their characterization, and logical workflows for its analysis.

Biochemical Properties

Ovalbumin is a monomeric phosphoglycoprotein belonging to the serpin superfamily, although it lacks the typical serine protease inhibitory activity of this group.^{[3][4]} Its structure and post-translational modifications are key to its properties.

Table 1: Core Biochemical Properties of Chicken Ovalbumin

| Property | Value | References |
|--|---|------------|
| Molecular Weight | ~42.7 kDa (polypeptide chain) | [1][5] |
| ~45 kDa (glycosylated) | [2][6] | |
| Isoelectric Point (pI) | 4.5 - 4.63 | [2][7] |
| Amino Acid Residues | 385 | [1][5] |
| N-terminus | Acetylated (Glycine) | [1] |
| Post-Translational Modifications | - Glycosylation: Single N-linked oligosaccharide at Asn-292 | [1] |
| - Phosphorylation: Two potential sites at Ser-68 and Ser-344 | [1][5] | |

Amino Acid Composition

The polypeptide chain of chicken ovalbumin consists of 385 amino acid residues.[1][5] The detailed amino acid composition, derived from its sequence, is provided below.

Table 2: Amino Acid Composition of Chicken Ovalbumin

| Amino Acid | 3-Letter Code | 1-Letter Code | Count | Percentage (%) |
|---------------|---------------|---------------|-------|----------------|
| Alanine | Ala | A | 35 | 9.09 |
| Arginine | Arg | R | 15 | 3.90 |
| Asparagine | Asn | N | 17 | 4.42 |
| Aspartic Acid | Asp | D | 19 | 4.94 |
| Cysteine | Cys | C | 6 | 1.56 |
| Glutamic Acid | Glu | E | 33 | 8.57 |
| Glutamine | Gln | Q | 12 | 3.12 |
| Glycine | Gly | G | 19 | 4.94 |
| Histidine | His | H | 7 | 1.82 |
| Isoleucine | Ile | I | 25 | 6.49 |
| Leucine | Leu | L | 32 | 8.31 |
| Lysine | Lys | K | 20 | 5.19 |
| Methionine | Met | M | 16 | 4.16 |
| Phenylalanine | Phe | F | 20 | 5.19 |
| Proline | Pro | P | 14 | 3.64 |
| Serine | Ser | S | 38 | 9.87 |
| Threonine | Thr | T | 15 | 3.90 |
| Tryptophan | Trp | W | 3 | 0.78 |
| Tyrosine | Tyr | Y | 10 | 2.60 |
| Valine | Val | V | 34 | 8.83 |
| Total | 385 | 100.00 | | |

Physical Properties

The physical properties of ovalbumin are largely dictated by its secondary and tertiary structures, which are influenced by environmental factors such as temperature and pH.

Structural Characteristics

Ovalbumin adopts a globular conformation with a significant proportion of its structure organized into alpha-helices and beta-sheets.[3] It possesses one disulfide bond and four free sulfhydryl groups.[8]

Table 3: Structural and Thermal Properties of Ovalbumin

| Property | Description | References |
|-------------------------------|---|------------|
| Secondary Structure | - ~30-32% α -helix | [9] |
| | - ~31-32% β -sheet | [9] |
| | - ~36-41% random coil/turn | [9] |
| Tertiary Structure | Serpin-like fold with three β -sheets and nine α -helices. | [9] |
| Thermal Denaturation | Denatures upon heating, leading to aggregation and gel formation. The denaturation temperature is pH-dependent. | [1] |
| Denaturation Temperature (Td) | ~84°C | [7] |

Upon heating, ovalbumin undergoes a conformational change from its native, soluble serpin structure to an insoluble, all- β -sheet structure, exposing hydrophobic regions and leading to aggregation.[1]

Experimental Protocols

Detailed methodologies for the characterization of ovalbumin's core properties are provided below.

Purification of Ovalbumin from Egg White

A common method for isolating ovalbumin is through precipitation using salts like ammonium sulfate or sodium sulfate, followed by dialysis and chromatographic techniques for higher purity.
[2][4]

Protocol:

- **Egg White Separation:** Separate egg whites from yolks of fresh chicken eggs.
- **Homogenization:** Homogenize the egg whites in a beaker.
- **Salt Fractionation:** Slowly add solid sodium sulfate to the homogenized egg white with constant stirring to achieve a 36% (w/v) concentration.[2]
- **Precipitation:** Allow the mixture to stand at 4°C to facilitate the precipitation of globulins.
- **Centrifugation:** Centrifuge the mixture to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant containing ovalbumin.
- **Isoelectric Precipitation:** Adjust the pH of the supernatant to the isoelectric point of ovalbumin (~4.6) using a suitable acid (e.g., 0.1 M HCl) to precipitate the ovalbumin.[2]
- **Pellet Collection:** Centrifuge to collect the precipitated ovalbumin.
- **Redissolution and Dialysis:** Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and dialyze extensively against the same buffer to remove excess salt.
- **Further Purification (Optional):** For higher purity, subject the dialyzed solution to size-exclusion or ion-exchange chromatography.[3]

Determination of Molecular Weight by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to determine the molecular weight of proteins.

Protocol:

- **Sample Preparation:** Mix the purified ovalbumin solution with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β -mercaptoethanol).
- **Denaturation:** Heat the sample at 95-100°C for 5-10 minutes to denature and reduce the protein.
- **Gel Electrophoresis:** Load the denatured sample and a molecular weight marker onto a polyacrylamide gel (typically 12%). Run the gel at a constant voltage until the dye front reaches the bottom.
- **Staining:** Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.
- **Destaining:** Destain the gel to remove background staining.
- **Analysis:** Determine the molecular weight of ovalbumin by comparing the migration distance of its band to that of the protein standards in the molecular weight marker.

Determination of Isoelectric Point by Isoelectric Focusing (IEF)

IEF separates proteins based on their isoelectric point in a pH gradient.

Protocol:

- **Sample Preparation:** Prepare the purified ovalbumin sample in a low-salt buffer.
- **IPG Strip Rehydration:** Rehydrate an immobilized pH gradient (IPG) strip with a suitable range (e.g., pH 3-10 or a narrower range around the expected pI) with the ovalbumin sample.
- **Focusing:** Place the rehydrated IPG strip onto the IEF unit and apply a voltage program to allow the proteins to migrate and focus at their respective pI.
- **Equilibration:** After focusing, equilibrate the IPG strip in a buffer containing SDS and a reducing agent to prepare it for the second dimension (SDS-PAGE) if performing 2D-electrophoresis.

- **Staining:** Stain the IEF gel or the second-dimension SDS-PAGE gel to visualize the focused protein band.
- **pI Determination:** Determine the pI of ovalbumin by comparing its position on the pH gradient to that of known pI markers.

Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of proteins in solution.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of purified ovalbumin (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
- **Instrument Setup:** Set up the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
- **Data Acquisition:** Record the CD spectrum of the ovalbumin solution and a buffer blank.
- **Data Processing:** Subtract the buffer blank spectrum from the protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
- **Secondary Structure Estimation:** Use deconvolution software to analyze the CD spectrum and estimate the percentages of α -helix, β -sheet, and random coil structures.

Analysis of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a protein solution as it is heated, providing information on its thermal stability.

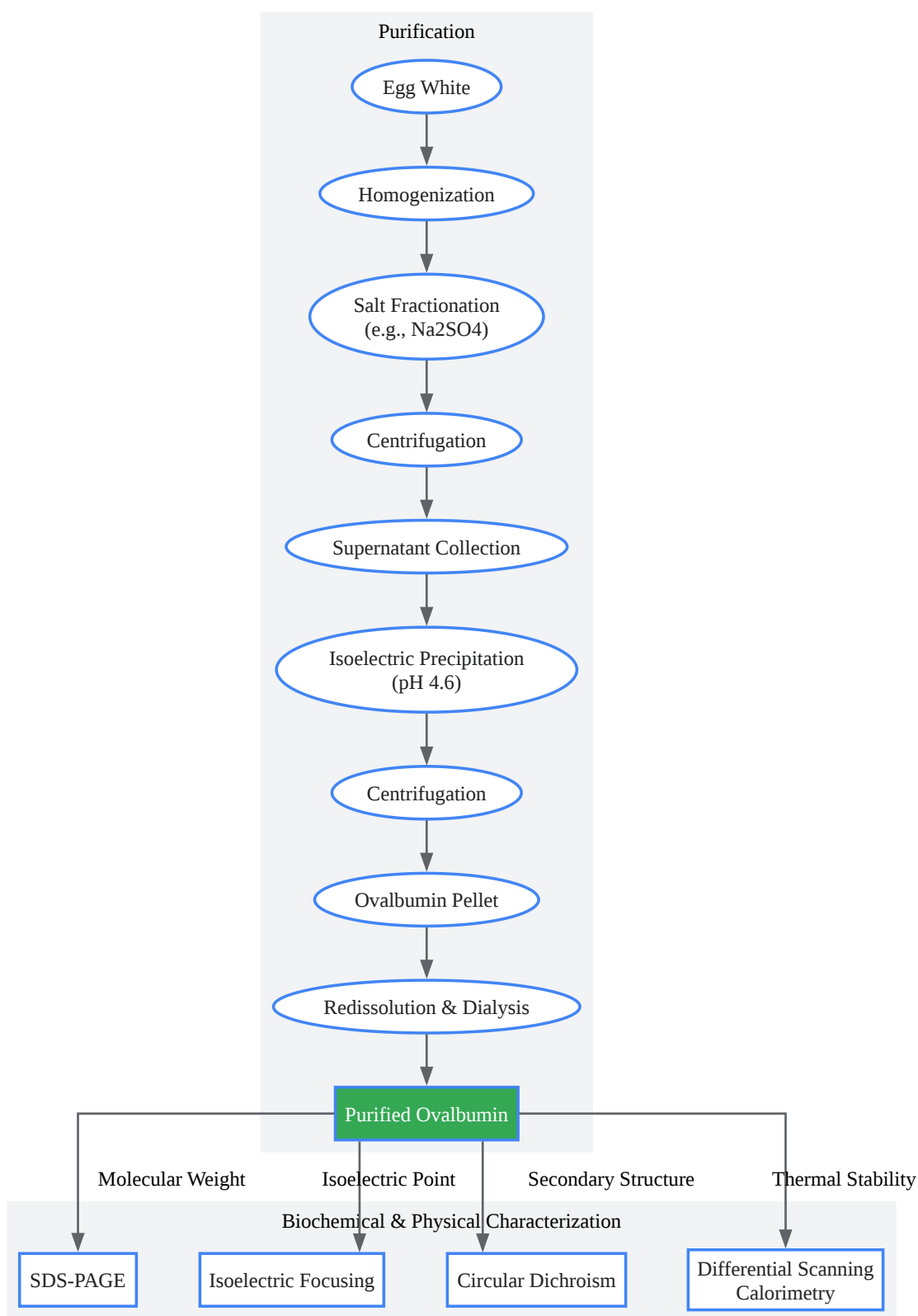
Protocol:

- **Sample Preparation:** Prepare a solution of purified ovalbumin (typically 1-2 mg/mL) in a suitable buffer. Prepare a matching buffer blank.
- **Instrument Loading:** Load the ovalbumin solution into the sample cell and the buffer into the reference cell of the DSC instrument.
- **Thermal Scan:** Heat both cells at a constant rate (e.g., 1°C/min) over a desired temperature range (e.g., 20-100°C).
- **Data Analysis:** The instrument records the differential heat flow between the sample and reference cells. The resulting thermogram will show an endothermic peak corresponding to the denaturation of ovalbumin. The temperature at the peak maximum is the denaturation temperature (T_d).

Visualizations

Experimental Workflow for Ovalbumin Characterization

The following diagram illustrates a typical workflow for the purification and characterization of ovalbumin.

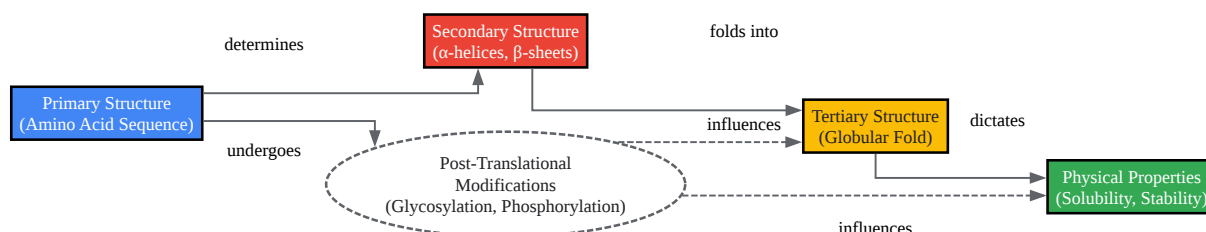


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Caption: Workflow for Ovalbumin Purification and Characterization.

Logical Relationship of Ovalbumin Properties

This diagram illustrates the relationship between the primary structure of ovalbumin and its higher-order structures and functional properties.



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Caption: Interplay of Ovalbumin's Structural and Physical Properties.

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